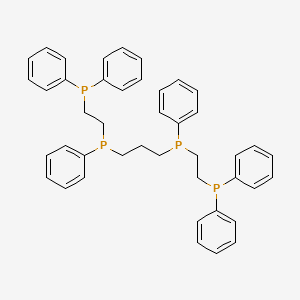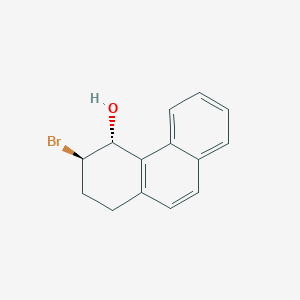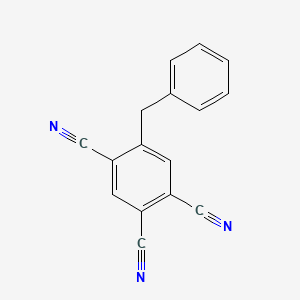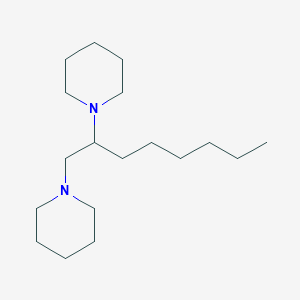![molecular formula C10H14Cl3O4Sn2 B14626390 1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl--water (1/1) CAS No. 54807-84-0](/img/structure/B14626390.png)
1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl--water (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl–water (1/1) is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. The specific structure of this compound includes tetraethenyl groups and a trichloroacetyl group attached to a distannoxanyl core, with water as a component of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl–water (1/1) typically involves the reaction of tetraethenyl tin compounds with trichloroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product. The compound is then purified through techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl–water (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the trichloroacetyl group to other functional groups.
Substitution: The tetraethenyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction can produce compounds with different functional groups attached to the tin atoms.
Applications De Recherche Scientifique
1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl–water (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of 1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl–water (1/1) involves its interaction with molecular targets such as enzymes and receptors. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The tin atoms can also coordinate with various ligands, affecting the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane
- 1,1,3,3-Tetrabutyl-3-[(trichloroacetyl)oxy]distannoxanyl–water (1/1)
Uniqueness
1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl–water (1/1) is unique due to its tetraethenyl groups, which provide distinct reactivity and properties compared to similar compounds with different organic groups. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
54807-84-0 |
|---|---|
Formule moléculaire |
C10H14Cl3O4Sn2 |
Poids moléculaire |
542.0 g/mol |
InChI |
InChI=1S/C2HCl3O2.4C2H3.H2O.O.2Sn/c3-2(4,5)1(6)7;4*1-2;;;;/h(H,6,7);4*1H,2H2;1H2;;;/q;;;;;;;;+1/p-1 |
Clé InChI |
QFOGVJRYBQWZSJ-UHFFFAOYSA-M |
SMILES canonique |
C=C[Sn](C=C)O[Sn](C=C)(C=C)OC(=O)C(Cl)(Cl)Cl.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


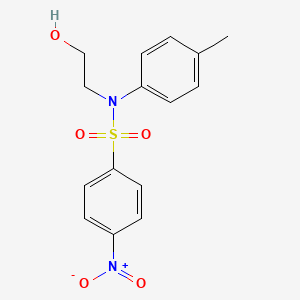
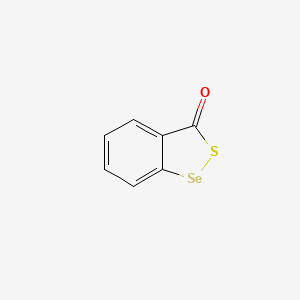
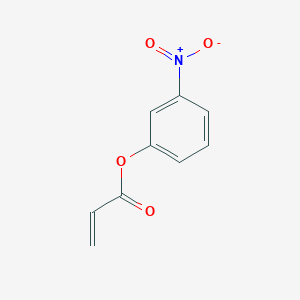
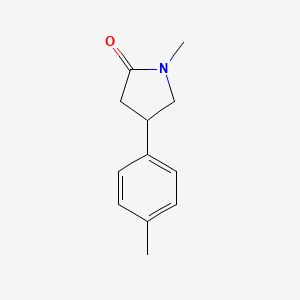
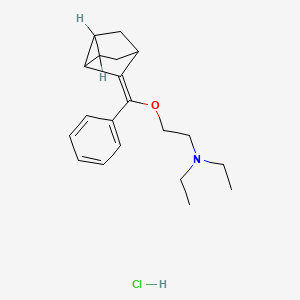
![N-[(4-chlorophenyl)carbamoyl]benzamide](/img/structure/B14626347.png)
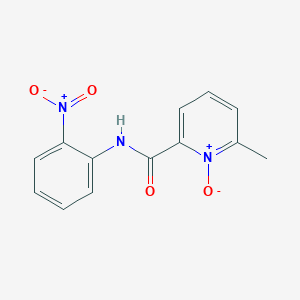
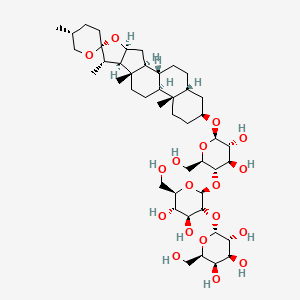
![[1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene](/img/structure/B14626358.png)
